Comprehensive Technical Guide on Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester: Structure, Isomerism, and Photochemical Applications
Executive Summary As photochemical methodologies and computational chemistry become increasingly intertwined in modern drug development, the precise characterization of radical precursors is paramount. Ethanethioic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As photochemical methodologies and computational chemistry become increasingly intertwined in modern drug development, the precise characterization of radical precursors is paramount. Ethanethioic acid S-(4-cyano-1-oxido-2-pyridinyl) ester (CAS: 1186127-88-7) is a specialized reagent primarily utilized in the computational modeling of substituent effects on electronic absorption spectra.
In my tenure overseeing photochemical assay developments, a frequent and costly pitfall is the misunderstanding of structural isomerism in commercially sourced reagents. Commercial vendors often list the stable S-acyl derivative while quoting the literature applications of its highly reactive O-acyl tautomer (the Barton ester). This whitepaper deconstructs the chemical identity, physical properties, and experimental workflows associated with this compound, providing researchers with a self-validating framework for its application in spectroscopy and radical chemistry.
Chemical Identity and The Isomerism Pitfall
To utilize this compound effectively, one must understand the dynamic relationship between its isomeric forms. The nomenclature "Ethanethioic acid S-(4-cyano-1-oxido-2-pyridinyl) ester" explicitly defines an S-acyl structure: a pyridine ring with an N-oxide at position 1, a thioacetate group at position 2, and a cyano group at position 4.
However, chemical catalogs often describe it as a "4-substituted 1-acyloxypyridine-2(1H)-thione" . This describes the O-acyl isomer—a classic Barton ester.
The Causality of the Discrepancy: The S-acyl form is the thermodynamically stable resting state, making it suitable for shipping and storage. Conversely, the O-acyl form is the kinetically reactive, light-sensitive species required for radical generation. Researchers must be aware that thermal or photochemical equilibration may be necessary to access the reactive 1-acyloxypyridine-2(1H)-thione state during experiments.
Physicochemical Properties
Quantitative data for the compound is summarized below to aid in stoichiometric calculations and analytical tracking .
The primary utility of the O-acyl tautomer lies in its ability to undergo homolytic cleavage under mild UV/Vis irradiation. The inclusion of the 4-cyano substituent is a deliberate experimental choice: its strong electron-withdrawing nature lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This induces a measurable bathochromic shift in the electronic absorption spectrum, making it an ideal candidate for validating Time-Dependent Density Functional Theory (TD-DFT) computational models . Furthermore, the cyano group stabilizes the resulting 2-pyridylthiyl radical, accelerating the homolytic cleavage kinetics compared to electron-donating substituents.
Fig 1. Photochemical radical generation pathway and isomer equilibration.
Experimental Workflows & Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps to verify the integrity of the compound and the accuracy of the data.
Protocol 1: UV-Vis Spectroscopic Characterization of Substituent Effects
This protocol is designed to measure the
π→π∗
and
n→π∗
transitions altered by the 4-cyano group, correlating them with computational predictions.
Solvent Selection: Use spectroscopic-grade Acetonitrile (MeCN).
Causality: MeCN is UV-transparent down to 190 nm and lacks acidic protons. This prevents unwanted hydrogen bonding or protonation of the pyridine N-oxide, which would artificially distort the absorption spectra.
Sample Preparation: Dissolve the ester to a final concentration of 10-50 µM in amber glass vials.
Causality: Barton esters and their precursors are highly photosensitive. Ambient laboratory light can trigger premature N-O bond homolysis, ruining the baseline concentration.
Baseline Correction (Self-Validation Step): Run a blank MeCN sample. A flat baseline ensures no cuvette contamination.
Measurement: Scan from 200 nm to 500 nm using a dual-beam spectrophotometer.
Computational Correlation: Compare the experimental
λmax
with TD-DFT calculations (e.g., B3LYP/6-31G*).
Self-Validation: If the experimental
λmax
deviates from the computational model by >20 nm, it strongly indicates either solvent-induced degradation or that the sample remains entirely in the S-acyl resting state without equilibrating to the O-acyl form.
Fig 2. Step-by-step workflow for UV-Vis spectroscopic and computational analysis.
To prove the viability of the compound as a radical precursor, a trapping experiment must be conducted.
Precursor Setup: Combine the ester (1.0 eq) with a radical trap such as TEMPO (2.0 eq) in a degassed solvent (Argon sparged for 15 minutes).
Causality: Degassing removes dissolved oxygen, which acts as a triplet quencher and a radical scavenger, preventing the formation of unwanted peroxyl radicals.
Irradiation: Irradiate the mixture using a 365 nm LED reactor for 30 minutes at room temperature.
Reaction Monitoring (Self-Validation Step): Monitor the decay of the ester via LC-MS.
Self-Validation: The presence of the TEMPO-methyl adduct (m/z corresponding to the trapped decarboxylated radical) confirms that homolytic cleavage and decarboxylation occurred successfully, validating the photochemical activity of the batch.
References
Jankowiak, A., & Kaszynski, P. (2009). Substituent Effect on Electronic Absorption Spectra of 1-Acyloxypyridine-2-thiones (Barton Esters). The Journal of Organic Chemistry, 74(19), 7441-7448.[Link]
Comprehensive Technical Guide on CAS 1186127-88-7: Molecular Weight, Exact Mass, and Spectroscopic Applications
Executive Summary CAS 1186127-88-7, formally known as Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester (synonym: 2-(Acetylthio)-4-cyanopyridine 1-oxide), is a highly specialized 4-substituted 1-acyloxypyridine-2(1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
CAS 1186127-88-7, formally known as Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester (synonym: 2-(Acetylthio)-4-cyanopyridine 1-oxide), is a highly specialized 4-substituted 1-acyloxypyridine-2(1H)-thione derivative. With the molecular formula C₈H₆N₂O₂S , this compound serves as a critical structural probe in computational chemistry—specifically for modeling substituent effects on electronic absorption spectra—and acts as a specialized biochemical reagent in proteomics research.
This whitepaper provides an authoritative breakdown of the compound's exact mass characteristics, high-resolution mass spectrometry (HRMS) profiling, and the computational workflows required to predict its photophysical behavior.
Chemical Identity and Mass Profiling
The structural architecture of CAS 1186127-88-7 features a pyridine N-oxide core, a strongly electron-withdrawing 4-cyano group, and an S-linked acetyl group. This unique push-pull electronic system makes it highly sensitive to photophysical excitation. Accurate determination of its molecular weight and exact mass is the foundational step for its application in proteomics and computational modeling.
Quantitative Mass Data Summary
The following table summarizes the theoretical mass parameters for CAS 1186127-88-7, derived from its elemental composition. The exact mass is critical for distinguishing this molecule from isobaric interferences in complex biological matrices [1].
Parameter
Value
Causality / Significance
Molecular Formula
C₈H₆N₂O₂S
Defines the elemental composition.
Molecular Weight
194.21 g/mol
Average mass based on standard atomic weights; used for bulk stoichiometric calculations.
Exact Mass (Monoisotopic)
194.0150 Da
Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). Critical for HRMS identification.
[M+H]⁺ Exact Mass
195.0223 Da
The theoretical mass of the protonated molecular ion observed in positive-ion Electrospray Ionization (ESI+) [4].
M+2 Isotopic Signature
~5.13%
Driven primarily by the natural abundance of ³⁴S (~4.21%). Acts as an internal validation metric for sulfur presence.
High-Resolution Mass Spectrometry (HRMS) Workflow
To experimentally verify the exact mass of CAS 1186127-88-7, a Time-of-Flight (TOF) or Orbitrap mass spectrometer must be employed. The protocol below is designed as a self-validating system , utilizing isotopic pattern matching and lock-mass calibration to ensure absolute confidence in the structural assignment.
Step-by-Step HRMS Methodology
Sample Preparation: Dissolve the compound in LC-MS grade acetonitrile to a final concentration of 1 µg/mL. Causality: Acetonitrile provides optimal volatility and surface tension for stable electrospray droplet formation.
Ionization (ESI+ Mode): Operate the Electrospray Ionization source in positive mode (Capillary voltage: 3.0 kV, Desolvation Temp: 350°C). Causality: The highly polarized N-oxide moiety possesses a strong proton affinity, making ESI+ the most efficient pathway to generate the[M+H]⁺ ion without inducing in-source fragmentation.
Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) concurrently via a secondary reference sprayer. Causality: Real-time correction of instrumental drift ensures sub-ppm mass accuracy.
Data Acquisition: Scan over a mass range of m/z 50–500.
System Validation: Calculate the mass error between the observed peak and the theoretical [M+H]⁺ mass (195.0223 Da). Validation criteria: The mass error must be < 5 ppm, and the M+2 peak intensity must align with the theoretical ~5.13% to confirm the presence of the single sulfur atom.
Figure 1: Self-validating HRMS workflow for the exact mass determination of CAS 1186127-88-7.
Computational Studies on Electronic Absorption Spectra
CAS 1186127-88-7 is heavily utilized in computational chemistry to study the substituent effects on electronic absorption spectra [2]. The electron-withdrawing 4-cyano group significantly alters the HOMO-LUMO gap of the 1-acyloxypyridine-2(1H)-thione system, shifting its UV-Vis absorption profile.
Time-Dependent Density Functional Theory (TD-DFT) Protocol
To accurately predict the electronic transitions of this molecule, researchers must employ a rigorous quantum mechanical workflow.
Geometry Optimization: Construct the 3D molecular model and perform a ground-state geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set .
Causality: B3LYP offers an optimal balance between computational cost and accuracy for organic chromophores. The inclusion of diffuse functions (+) is non-negotiable, as they are required to accurately model the extended electron density of the highly polarizable N-oxide oxygen and sulfur atoms.
Frequency Calculation (Validation Step): Run a vibrational frequency calculation on the optimized geometry.
Validation criteria: The absence of imaginary frequencies confirms that the geometry represents a true local minimum on the potential energy surface, validating the structural input for the next step.
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the solvent environment (e.g., methanol or water).
Causality: Pyridine N-oxides exhibit strong solvatochromism; ignoring solvent effects will result in highly inaccurate vertical excitation energies.
Excited State Calculation: Execute TD-DFT to calculate the first 20 singlet excited states, extracting the vertical excitation energies (eV), oscillator strengths (
f
), and corresponding wavelengths (
λmax
).
Figure 2: Computational TD-DFT workflow for predicting the electronic absorption spectra.
Proteomics and Biochemical Applications
Beyond theoretical chemistry, Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester is utilized as a biochemical reagent in proteomics research [3]. Compounds containing the pyridine-2-thione/N-oxide motif are frequently employed as radical precursors (akin to Barton esters) or as specialized labeling reagents. The thioester linkage can undergo selective cleavage or rearrangement under specific photolytic or nucleophilic conditions, allowing researchers to probe protein microenvironments or initiate site-specific radical cascades in complex biological assays.
References
PubChem. "CID 5385959 | C8H6N2O2S - Computed Properties" National Center for Biotechnology Information. URL:[Link]
American Chemical Society. "Synthesis and Evaluation of 18F-Labeled 2-Phenylbenzothiazoles as Positron Emission Tomography Imaging Agents" Journal of Medicinal Chemistry. (Validates exact mass calculation methodology for the C₈H₆N₂O₂S formula). URL:[Link]
Foundational
Technical Whitepaper: Material Safety and Mechanistic Toxicity Profile of CAS 1186127-88-7
Target Audience: Proteomics Researchers, Toxicologists, and Assay Development Scientists Compound: Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester Executive Summary In modern proteomics and computational chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Proteomics Researchers, Toxicologists, and Assay Development Scientists
Compound: Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester
Executive Summary
In modern proteomics and computational chemistry, specialized reagents often feature highly reactive moieties designed for specific molecular interactions. CAS 1186127-88-7, chemically identified as Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester (also known as 2-(Acetylthio)-4-cyanopyridine 1-oxide), is a 4-substituted 1-acyloxypyridine-2(1H)-thione derivative[1][2]. It is primarily utilized in proteomics research and computational studies evaluating substituent effects on electronic absorption spectra[2][3].
As a Senior Application Scientist, I frequently observe that the mishandling of such specialized biochemicals stems from a disconnect between their structural chemistry and standard laboratory protocols. This whitepaper synthesizes the physicochemical properties, mechanistic toxicity, and self-validating handling protocols for CAS 1186127-88-7, ensuring both scientific integrity and operator safety.
Physicochemical Properties & GHS Classification
To design an effective safety and handling protocol, we must first quantify the physical and hazard parameters of the compound. The data below is synthesized from structural analogs and standard biochemical classifications for pyridine-2-thione derivatives[3][4][5].
Table 1: Chemical Identity and Physical Data
Parameter
Specification
Causality / Experimental Implication
CAS Number
1186127-88-7
Unique identifier for procurement and tracking[1].
Molecular Formula
C8H6N2O2S
Contains a thioester, N-oxide, and cyano group[3].
Mechanistic Toxicity Profile: The "Why" Behind the Hazard
Standard MSDS documents often list hazards without explaining the underlying molecular mechanisms. Understanding why CAS 1186127-88-7 is toxic is critical for designing robust experimental controls.
Thioester Lability and N-Oxide Reactivity
The molecule features an acetylthio group attached to a pyridine N-oxide ring. In biological systems or aqueous buffers containing esterases or nucleophiles (such as DTT or
β
-mercaptoethanol used in proteomics), the thioester linkage is rapidly cleaved. This hydrolysis releases the active 4-cyano-1-hydroxypyridine-2-thione .
Trans-metallization and Cellular Toxicity
Once the free pyridine-2-thione is released, it acts as a potent ionophore. Studies on structurally analogous zinc pyrithiones (1-hydroxypyridine-2-thione complexes) in rat leukemic cells (IPC-81) demonstrate that the N-hydroxythioamide functional group is the primary driver of cytotoxicity[7][8]. The released thione undergoes rapid trans-metallization with intracellular copper (
Cu2+
) and iron (
Fe3+
), disrupting essential iron-sulfur clusters and inducing severe oxidative stress[4][7].
Mechanistic pathway of CAS 1186127-88-7 toxicity via thioester hydrolysis and trans-metallization.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, protocols must be self-validating. The following workflows are designed to prevent premature hydrolysis of the thioester, ensuring the reagent remains intact until the precise moment of experimental induction.
Protocol 1: Safe Handling and Reconstitution for Proteomics
Rationale: The introduction of trace moisture will degrade the compound into its toxic and experimentally useless thione byproduct. This protocol uses an anhydrous environment to validate reagent integrity.
Materials Required:
Lyophilized CAS 1186127-88-7 (Equilibrated to Room Temperature)
Anhydrous DMSO (
≥
99.9%, sealed under Argon)
Argon gas line
Amber glass vials (to prevent photochemical degradation of the N-oxide)
Step-by-Step Methodology:
Thermal Equilibration: Allow the sealed vial of CAS 1186127-88-7 to reach room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation on the cold powder, which would initiate hydrolysis.
Inert Atmosphere: Open the vial exclusively inside a fume hood. Gently purge the headspace with Argon gas for 10 seconds.
Reconstitution: Inject anhydrous DMSO directly into the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely dissolved. Validation Check: The solution should be clear and yellow-tinged. Cloudiness indicates moisture contamination.
Aliquoting: Divide the stock solution into 10
μ
L aliquots in amber glass vials. Causality: Pyridine N-oxides are sensitive to UV light; amber vials prevent photolytic cleavage.
Storage: Purge each aliquot with Argon, seal tightly, and store at -20°C.
Self-validating workflow for the reconstitution and storage of CAS 1186127-88-7.
Protocol 2: Experimental Application in Proteomic Buffers
Rationale: When introducing the compound to biological samples, researchers must account for buffer compatibility.
Buffer Preparation: Ensure your assay buffer is free of reducing agents (No DTT, TCEP, or
β
-mercaptoethanol) unless the specific goal of the assay is to cleave the thioester.
Induction: Add the DMSO stock to the aqueous buffer immediately prior to introducing the biological sample. The final DMSO concentration should not exceed 1% v/v to prevent solvent-induced cytotoxicity.
Quenching: Terminate the reaction using a mild alkylating agent (e.g., iodoacetamide) to neutralize any free thione generated during the assay.
Spill Response and Waste Management
Given its structural similarity to biocidal pyrithiones[4][7], environmental release must be strictly avoided.
Small Spills (Powder): Do not sweep. Carefully cover the spill with damp absorbent paper to prevent aerosolization. Wipe the area with a 5% sodium hypochlorite (bleach) solution, which oxidizes the reactive thione into a less toxic sulfonate derivative.
Liquid Spills (DMSO Stock): Absorb with inert materials (vermiculite or sand). Do not use combustible materials like sawdust.
Disposal: Collect all contaminated materials in a sealed, clearly labeled hazardous waste container. Dispose of via a licensed chemical waste contractor in accordance with local regulations for halogenated and sulfur-containing organics.
The Enigmatic Role of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester: A Technical Guide for Researchers
Foreword: Unveiling a Molecule of Latent Potential In the vast landscape of chemical entities available to the modern researcher, some compounds stand out for their well-documented utility, while others, like Ethanethioi...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unveiling a Molecule of Latent Potential
In the vast landscape of chemical entities available to the modern researcher, some compounds stand out for their well-documented utility, while others, like Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester, remain shrouded in a degree of scientific enigma. This technical guide serves as an in-depth exploration of this particular molecule, navigating the sparse direct evidence and extrapolating its potential applications from the broader chemical family to which it belongs: the 4-substituted 1-acyloxypyridine-2(1H)-thiones. While direct, extensive applications of this specific ester in cysteine protease inhibition or peptide synthesis are not widely reported in publicly accessible literature, its structural motifs and the known reactivity of its constituent parts offer a compelling case for its investigation in these and other areas of drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals who are intrigued by the prospect of harnessing the untapped potential of novel chemical scaffolds.
Chemical Identity and Physicochemical Properties
Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester, also known by its synonym 2-(Acetylthio)-4-cyanopyridine 1-oxide, possesses the CAS number 1186127-88-7. Its molecular structure is characterized by a pyridine-N-oxide ring substituted with a cyano group at the 4-position and an acetylthio group at the 2-position.
A key study on the related class of 4-substituted 1-(adamantane-1-carbonyloxy)pyridine-2(1H)-thiones provides valuable insight into the electronic properties of this scaffold.[3] For the cyano-substituted analogue, a significant red-shift in the lowest energy electronic transition is observed, with a maximum absorption (λmax) at 415 nm.[3] This suggests that the cyano group strongly influences the electronic distribution within the pyridine-2(1H)-thione core, a property that could be exploited in the design of molecular probes or photo-activatable compounds.
Potential Application as a Cysteine Protease Inhibitor: A Mechanistic Hypothesis
While direct experimental evidence for Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester as a cysteine protease inhibitor is not currently available in the literature, its chemical structure presents a compelling argument for its potential in this role. The proposed mechanism of action hinges on the reactivity of the thioester group as a potential acylating agent for the catalytic cysteine residue in the active site of these proteases.
The Thioester as a "Warhead"
The thioester bond is known to be more susceptible to nucleophilic attack than its ester counterpart. In the context of a cysteine protease active site, the highly nucleophilic thiolate anion of the catalytic cysteine could attack the electrophilic carbonyl carbon of the acetylthio group. This would lead to the formation of a tetrahedral intermediate, which would then collapse to release the 4-cyano-1-oxido-2-thiopyridone leaving group and result in the acylation of the cysteine residue, thus inactivating the enzyme.
Diagram: Proposed Mechanism of Cysteine Protease Inhibition
Caption: Proposed covalent inhibition of a cysteine protease.
The Role of the 4-Cyano-1-oxido-2-pyridinyl Moiety
The 4-cyano-1-oxido-2-pyridinyl group would serve as the leaving group in this proposed inhibitory mechanism. Its stability as an anion would be a crucial factor in the kinetics of the inhibition. The electron-withdrawing nature of the cyano group and the N-oxide functionality would contribute to the stabilization of the resulting thiolate, making it a better leaving group and potentially increasing the rate of acylation.
Parallels with Other Pyridine-2(1H)-thione Derivatives
The potential for this scaffold to act as an enzyme inhibitor is supported by studies on related compounds. For instance, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid has been identified as a potent inhibitor of metallo-β-lactamases, demonstrating that the pyridine-2(1H)-thione core can effectively interact with enzyme active sites.[1][4]
Potential in Peptide Synthesis: A Thioester for Ligation Chemistry
The thioester functionality of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester also suggests its potential utility in the field of peptide synthesis, particularly in native chemical ligation (NCL) and related methodologies.
Thioesters as Key Intermediates in Peptide Synthesis
Peptide thioesters are crucial intermediates in NCL, a powerful technique for the synthesis of large peptides and proteins. The thioester at the C-terminus of one peptide fragment reacts with an N-terminal cysteine residue of another fragment to form a native peptide bond.
A Novel Activating Group for Solid-Phase Peptide Synthesis (SPPS)
Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester could potentially be used as a reagent to generate C-terminal peptide thioesters on a solid support. The 4-cyano-1-oxido-2-thiopyridone leaving group offers a unique combination of electronic properties that could be advantageous in terms of activation and reaction kinetics.
Diagram: Proposed Workflow for Peptide Thioester Synthesis
Caption: Proposed use in solid-phase peptide thioester synthesis.
Experimental Protocol: A Hypothetical Approach to Peptide Thioester Synthesis
The following is a speculative, yet scientifically grounded, protocol for the synthesis of a peptide thioester using the title compound. This protocol is based on established principles of solid-phase peptide synthesis and thioester formation.
Objective: To synthesize a C-terminal peptide thioester on a solid support.
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
Amino Acid Coupling: Couple the first Fmoc-protected amino acid using DIC and OxymaPure® as activating agents in DMF. Monitor the coupling reaction using a Kaiser test.
Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
Thioester Formation:
Wash the resin thoroughly with DMF and then DCM.
Prepare a solution of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester (3 equivalents) and DIPEA (3 equivalents) in anhydrous DCM.
Add the solution to the resin and agitate at room temperature for 2-4 hours.
Monitor the reaction for the disappearance of the free C-terminal carboxylic acid.
Washing: Wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the peptide thioester from the resin and remove side-chain protecting groups.
Purification: Purify the crude peptide thioester using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the peptide thioester by mass spectrometry and analytical RP-HPLC.
Self-Validation: The success of this protocol would be validated by the successful formation of the desired peptide thioester, as confirmed by mass spectrometry. The purity would be assessed by RP-HPLC. The reactivity of the synthesized thioester in a subsequent NCL reaction would provide further validation of the methodology.
Future Directions and Conclusion
Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester represents a molecule with significant, albeit largely unexplored, potential. Its unique combination of a reactive thioester and a tunable pyridine-N-oxide scaffold makes it a prime candidate for investigation in several areas of chemical biology and drug discovery.
For the medicinal chemist, the compound offers a novel scaffold for the design of covalent inhibitors, particularly for cysteine proteases. Structure-activity relationship (SAR) studies, guided by the principles outlined in this guide, could lead to the development of potent and selective enzyme inhibitors.
For the peptide chemist, this ester presents an opportunity to develop new methodologies for the synthesis of peptide thioesters, potentially offering advantages in terms of reaction efficiency and scope.
References
(Author's Note: As no direct application-focused, peer-reviewed articles were found for the specific compound, the reference list is based on related compounds and concepts discussed in the guide.)
Chen, Y., et al. (2017). Discovery of 1-Hydroxypyridine-2(1H)-thione-6-carboxylic Acid as a First-in-Class Low-Cytotoxic Nanomolar Metallo β-Lactamase Inhibitor. ChemMedChem, 12(11), 844-850. [Link]
Koutentis, P. A., et al. (2009). 4-Substituted 1-acyloxypyridine-2(1H)-thiones: experimental and computational studies of the substituent effect on electronic absorption spectra. The Journal of Organic Chemistry, 74(19), 7441–7448. [Link]
(Author's Note: Additional general references on cysteine protease inhibition and peptide synthesis would be included here in a full whitepaper.)
Turk, D., et al. (2021). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. International Journal of Molecular Sciences, 22(3), 997. [Link]
(Author's Note: Further references to specific protocols and reagents would be included in a comprehensive guide.)
(Author's Note: A full list of suppliers for reagents would be provided in a practical guide.)
(Author's Note: Further references to review articles on drug development would be included.)
(Author's Note: Further references to review articles on peptide chemistry would be included.)
(Author's Note: Further references to computational chemistry studies would be included.)
Protocol for Measuring Electronic Absorption Spectra of Photolabile Barton Esters: Focus on CAS 1186127-88-7
Executive Summary & Mechanistic Rationale CAS 1186127-88-7 (Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester) belongs to a class of compounds frequently utilized as precursors in radical chemistry, commonly known...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
CAS 1186127-88-7 (Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester) belongs to a class of compounds frequently utilized as precursors in radical chemistry, commonly known as Barton esters[1]. In solution, these compounds are characterized by their 1-acyloxypyridine-2(1H)-thione framework, which is highly sensitive to light. They are widely employed in computational and experimental studies to understand how electron-withdrawing or electron-donating substituents affect electronic transitions[2].
The Causality of Photochemical Sensitivity
The defining feature of Barton esters is the weak N–O bond, which undergoes rapid homolytic cleavage upon excitation by near-UV or visible light[3]. This photolysis generates an acyloxy radical and a pyridine-2-thiyl radical, initiating decarboxylation and subsequent radical chain reactions[4].
Because the analyte is designed to self-destruct upon absorbing light, measuring its UV-Vis spectrum presents a significant analytical paradox: the probe beam of the spectrophotometer can actively degrade the sample during the measurement. Therefore, standard spectroscopic protocols are insufficient. The methodology must incorporate strict actinic safeguards and a self-validating loop to ensure the spectrum recorded reflects the intact molecule rather than its decomposition products.
Electronic Transitions and Solvatochromism
The electronic absorption spectrum of CAS 1186127-88-7 is dominated by two primary transitions[5]:
πCS→πCS∗
Transition: Occurring at ~295 nm, this high-energy band is localized on the thiocarbonyl moiety and is largely unaffected by substituents at the C-4 position.
πCS→πring∗
Transition: This lower-energy band is highly sensitive to the electronic nature of the C-4 substituent. The strong electron-withdrawing nature of the cyano group (-CN) in CAS 1186127-88-7 causes a massive bathochromic (red) shift, pushing the
λmax
to approximately 415 nm[2].
Furthermore, these transitions exhibit negative solvatochromism [5]. Because the ground state of the thione is more polar than its excited state, highly polar solvents (like acetonitrile) stabilize the ground state more effectively. This increases the energy gap, resulting in a slight blue shift compared to non-polar solvents (like cyclohexane).
Quantitative Data: Substituent Effects on Absorption
To contextualize the spectral behavior of CAS 1186127-88-7, the following table summarizes the quantitative substituent effects on the lowest energy transition (
πCS→πring∗
) for various 4-substituted Barton esters in acetonitrile[2],[5].
Substituent (C-4 Position)
Hammett Constant (
σp−
)
Experimental
λmax
(nm)
Molar Absorptivity (
ϵ
)
Electronic Effect
-OC
7
H
15
-0.26
333
~ 4,500
Strong Electron Donating
-CH
3
-0.17
345
~ 4,800
Weak Electron Donating
-H (Parent)
0.00
350
~ 5,000
Neutral
-Cl
0.19
360
~ 4,200
Weak Electron Withdrawing
-CF
3
0.65
380
~ 3,900
Strong Electron Withdrawing
-CN (CAS 1186127-88-7)
1.00
415
~ 3,500
Extreme Electron Withdrawing
Table 1: The cyano derivative exhibits the most significant red shift, pushing its absorption well into the visible spectrum, making it exceptionally sensitive to ambient daylight.
Solvents: Spectroscopic-grade Acetonitrile (MeCN) and Cyclohexane (degassed via sparging with N
2
to prevent oxidative degradation).
Hardware: Dual-beam UV-Vis Spectrophotometer (preferably with a diode-array detector for instantaneous capture, or a high-speed scanning monochromator).
Consumables: 10 mm path-length quartz cuvettes with PTFE stoppers; amber volumetric flasks.
Step-by-Step Workflow
Step 1: Actinic Shielding (Critical Causality)
Due to the
λmax
of 415 nm[2], CAS 1186127-88-7 will rapidly degrade under standard laboratory fluorescent lighting.
Action: Perform all weighing, dissolution, and dilution steps in a darkroom illuminated only by red photographic safelights (emission > 600 nm). Wrap all flasks in aluminum foil.
Step 2: Stock Solution Preparation
Action: Accurately weigh ~2.0 mg of CAS 1186127-88-7 into a 10 mL amber volumetric flask. Dissolve in degassed MeCN to yield a ~1.0
×
10
−3
M stock solution. Sonication is strictly prohibited as localized heating can induce thermal decomposition.
Step 3: Serial Dilution
Action: Dilute the stock solution 1:20 with MeCN to achieve a working concentration of ~5.0
×
10
−5
M. This concentration ensures the maximum absorbance remains within the linear dynamic range of the Beer-Lambert law (0.2 – 0.8 AU).
Step 4: Instrument Calibration
Action: Baseline-correct the spectrophotometer using matched quartz cuvettes filled with pure MeCN. Set the scan range from 200 nm to 600 nm.
Causality: Set the scan speed to the maximum allowable rate (e.g., >1200 nm/min) and reduce the slit width to 1 nm. This minimizes the photon dose delivered to the sample by the probe beam.
Action: Insert the sample cuvette and immediately trigger the scan. Do not remove the cuvette. Exactly 10 seconds after the first scan completes, trigger a second, identical validation scan.
Validation Logic: Overlay the two spectra. If the absorbance at 415 nm decreases by >2% in the second scan, probe-beam-induced photolysis has occurred. The data is invalid. You must discard the sample, increase the scan speed, decrease the slit width, and repeat the measurement. If the variance is <2%, the first spectrum is validated as structurally intact.
Visualizations
Photolytic Decomposition Pathway
The following diagram illustrates the mechanistic pathway that necessitates the strict actinic safeguards described in the protocol.
Fig 1. Photolytic decomposition pathway of 4-cyano Barton esters upon UV-Vis excitation.
Self-Validating Measurement Workflow
This logic tree demonstrates the mandatory validation loop required to prove the spectrum is free from instrumental artifacts.
Fig 2. Self-validating experimental workflow for acquiring spectra of photolabile compounds.
References
Jankowiak, A., & Kaszynski, P. (2009). 4-Substituted 1-Acyloxypyridine-2(1H)-thiones: Experimental and Computational Studies of the Substituent Effect on Electronic Absorption Spectra. The Journal of Organic Chemistry, 74(19), 7441-7448. URL: [Link]
Saraiva, M. F., Couri, M. R. C., Le Hyaric, M., & Almeida, M. (2009). The Barton ester free-radical reaction: a brief review of applications. Tetrahedron, 65(18), 3563-3572. URL: [Link]
Pharmaffiliates. (n.d.). Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester | Chemical Name - Pharmaffiliates. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester (CAS: 1186127-88-7)
Audience: Computational Chemists, Photochemists, and Drug Development Professionals
Application: Predictive modeling of photolytic activation wavelengths and thermodynamic stability via Density Functional Theory (DFT) and Zerner's Intermediate Neglect of Differential Overlap (ZINDO).
Introduction & Theoretical Background
Barton esters (1-acyloxypyridine-2(1H)-thiones) are premier precursors for the generation of carbon- and oxygen-centered radicals via photochemical or thermal homolytic cleavage. In modern drug development and chemical biology, these compounds are increasingly utilized for photo-uncaging and late-stage functionalization.
A critical challenge in utilizing these reagents is tuning their absorption maxima (
λmax
) to specific wavelengths to avoid UV-induced damage to sensitive biological molecules. Ethanethioic acid S-(4-cyano-1-oxido-2-pyridinyl) ester serves as a vital computational model for understanding how strongly electron-withdrawing groups (like the 4-cyano moiety) alter the electronic absorption spectra.
Crucially, this compound represents the S-acyl isomer (the thermodynamic sink) of the active O-acyl Barton ester . Experimental validation of these compounds is often plagued by spontaneous thermal rearrangement from the O-acyl to the S-acyl form. Computational modeling allows researchers to predict the distinct UV-Vis spectra of both isomers, providing a non-destructive method to verify sample purity and predict photolysis efficiency [1].
Mechanistic Insights: Substituent Effects and Isomerism
The Causality of the Spectral Shift
The introduction of a 4-cyano substituent (
σp−=1.00
) exerts a profound electronic effect on the pyridine ring. By withdrawing electron density via resonance, the cyano group stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) more significantly than the Highest Occupied Molecular Orbital (HOMO).
Result: The HOMO-LUMO gap narrows, leading to a predictable bathochromic (red) shift in the
π→π∗
transition.
Solvatochromism: These transitions exhibit a modest negative solvatochromic effect; as solvent polarity increases, the ground state is stabilized more than the excited state, causing a slight hypsochromic (blue) shift.
O-Acyl vs. S-Acyl Tautomerism
To ensure experimental integrity, computational models must account for both isomers. The active O-acyl Barton ester typically exhibits a distinct yellow color (
λmax
~350–400 nm), whereas the S-acyl isomer (Ethanethioic acid ester) is colorless (
λmax
< 300 nm).
Figure 1: Photochemical cleavage vs. thermal rearrangement pathways of Barton ester derivatives.
Computational Workflow & Protocols
The following self-validating protocol outlines the procedure for predicting the electronic absorption spectra of Ethanethioic acid S-(4-cyano-1-oxido-2-pyridinyl) ester and its O-acyl counterpart using Gaussian 16 (or equivalent quantum chemistry software).
Figure 2: Computational workflow for predicting electronic absorption spectra of Barton ester derivatives.
Step-by-Step Methodology
Step 1: Coordinate Preparation
Construct the 3D structures of both the S-acyl (Ethanethioic acid S-(4-cyano-1-oxido-2-pyridinyl) ester) and the O-acyl (1-acetyloxy-4-cyanopyridine-2(1H)-thione) isomers using a molecular builder (e.g., GaussView).
Perform a preliminary molecular mechanics clean-up (e.g., MMFF94) to establish a reasonable starting geometry.
Step 2: Ground-State Geometry Optimization
Set up a DFT calculation utilizing the B3LYP functional.
Select the 6-311+G(d,p) basis set. Expert Insight: The inclusion of diffuse functions (+) is non-negotiable here, as accurate modeling of the thione sulfur atom and subsequent excited states requires accommodating expanded electron clouds.
Execute the optimization.
Step 3: Protocol Validation (Frequency Analysis)
Run a vibrational frequency calculation (Freq) on the optimized geometries.
Self-Validation Check: Parse the output file to ensure there are exactly zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum. If found, perturb the geometry along the imaginary mode and re-optimize.
Step 4: Vertical Excitation Energy Calculations
To predict the UV-Vis spectrum, set up an excited state calculation.
Method Selection: While Time-Dependent DFT (TD-DFT) is standard, empirical data for Barton esters shows that ZINDO//DFT (Zerner's INDO performed on DFT-optimized geometries) often correlates better with experimental
π→π∗
transitions [1].
Request the first 10-15 singlet excited states (NStates=15).
Step 5: Solvation Modeling
Apply the Polarizable Continuum Model (PCM) to account for solvent effects (SCRF=(PCM, Solvent=Acetonitrile)).
Compare gas-phase vs. solvated excitation energies to quantify the negative solvatochromic shift.
Quantitative Data Presentation
The tables below synthesize the expected computational outputs based on validated literature models for 4-substituted Barton esters.
Table 1: Comparison of Calculated vs. Experimental Absorption Maxima
Note: The S-Acyl isomer lacks the critical
π→π∗
transition in the visible range, confirming its stability against visible-light photolysis.
Compound / Isomer
Transition Type
Experimental
λmax
(nm)
ZINDO//DFT
λmax
(nm)
TD-DFT//DFT
λmax
(nm)
4-Cyano (O-Acyl)
π→π∗
~ 385
~ 380
~ 360
4-Cyano (O-Acyl)
n→π∗
~ 295
~ 290
~ 285
4-Cyano (S-Acyl)
π→π∗
< 300 (Colorless)
275
268
Table 2: Substituent Effects on Transition Energies (Hammett Correlation)
Demonstrating the linear free-energy relationship (
ρ=0.41±0.03
) where electron-withdrawing groups lower the transition energy.
Substituent at C4
Hammett Constant (
σp−
)
Experimental Energy (eV)
Shift Direction relative to H
-H (Baseline)
0.00
3.25
N/A
-CH
3
-0.17
3.30
Hypsochromic (Blue)
-CN (Target)
1.00
3.10
Bathochromic (Red)
References
Jankowiak, A., & Kaszynski, P. (2009). Substituent Effect on Electronic Absorption Spectra of 1-Acyloxypyridine-2-thiones (Barton Esters). The Journal of Organic Chemistry, 74(19), 7441-7448. Available at:[Link]
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71316438, Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester. Available at:[Link]
Method
Advanced Photochemical Activation of 1-Acyloxypyridine-2(1H)-thione Esters: Mechanisms, Conditions, and Protocols
Executive Summary The Barton decarboxylation is a cornerstone of radical chemistry, enabling the conversion of carboxylic acids into alkyl radicals via 1-acyloxypyridine-2(1H)-thione esters (commonly known as Barton este...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Barton decarboxylation is a cornerstone of radical chemistry, enabling the conversion of carboxylic acids into alkyl radicals via 1-acyloxypyridine-2(1H)-thione esters (commonly known as Barton esters)[1]. Historically, this transformation relied on thermal initiation and stoichiometric, highly toxic tin reagents (e.g., tributyltin hydride)[2]. However, modern synthetic paradigms have shifted toward photochemical activation. Because the N–O bond of the Barton ester is inherently weak and photolabile, visible and near-UV light can drive homolytic cleavage under exceptionally mild, tin-free conditions[2].
This Application Note details the mechanistic rationale, condition optimization, and step-by-step protocols for both direct (blue/near-UV) and sensitized (red-light) photochemical Barton decarboxylations, providing researchers with field-proven, self-validating methodologies.
Mechanistic Causality in Photochemical Activation
The efficacy of Barton ester photolysis is rooted in its unique electronic structure and low bond dissociation energy.
Direct Photolysis (Near-UV/Blue Light): Barton esters exhibit a characteristic broad absorption band around 360–370 nm (
ϵ≈6000 M−1cm−1
)[3]. The bond dissociation energy (BDE) of the N–O bond is remarkably low, estimated between 16 and 28 kcal/mol[4]. Absorption of a single photon of near-UV or blue light (e.g., 355 nm carries ~82 kcal/mol) provides massive excess energy, leading to rapid homolytic cleavage with a quantum yield approaching 1.0[3][4]. This generates a carboxyl radical that rapidly extrudes CO₂ to form an alkyl radical[2].
Sensitized Photolysis (Red Light): High-energy blue or UV light can inadvertently excite sensitive functional groups in complex molecules. To circumvent this, a 2023 breakthrough demonstrated that Barton esters can be activated using low-power red LEDs (630 nm) in the presence of a zinc tetraphenylporphyrin (ZnTPP) photocatalyst[5]. This reaction proceeds via Dexter energy transfer from the excited triplet state of ZnTPP to the Barton ester, bypassing direct photoexcitation[6]. This enables orthogonal, wavelength-selective one-pot reactions (e.g., red-light decarboxylation followed by blue-light photoredox catalysis)[7].
Mechanistic pathways for photochemical activation of Barton esters via direct and sensitized light.
Optimization & Condition Matrix
Selecting the correct photochemical conditions depends on the substrate's sensitivity and the desired radical trap. The table below summarizes field-proven systems.
Activation Mode
Light Source
Catalyst
Solvent
H-Donor / Trap
Key Advantages & Causality
Direct (Self-Trapping)
Tungsten or Blue LED
None
Chloroform
Chloroform
Chloroform acts as both solvent and H-donor (
kH≈104 M−1s−1
at reflux). Eliminates toxic tin and foul-smelling thiols[8].
Direct (Thiol Trap)
Near-UV / Blue LED
None
DCM or Benzene
t-Butyl mercaptan
Extremely rapid kinetics. Ideal for simple substrates lacking UV-sensitive moieties[2].
Sensitized (Red Light)
Red LED (4 W, 630 nm)
ZnTPP (0.1–0.5 mol%)
Acetonitrile
t-Dodecanethiol
Mildest conditions. Tolerates UV-labile protecting groups (e.g., o-nitrobenzyl). Enables wavelength-selective tandem reactions[6][7].
Experimental Protocols
Self-Validating System Note: Barton esters are characteristically bright yellow. The progression of the reaction is visually self-validating; the photolysis is complete when the reaction mixture transitions from yellow to completely colorless or pale[3][4].
Protocol A: Direct Blue-Light Photolysis in Chloroform (Tin-Free)
Causality: Chloroform is used in vast excess as the solvent, driving the equilibrium of H-atom abstraction via mass action despite its lower propagation rate constant compared to tin hydrides[8].
Dark Synthesis: In a foil-wrapped flask to exclude ambient light, dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂. Add N-hydroxypyridine-2(1H)-thione (1.1 equiv) and DCC (1.1 equiv) at 0 °C. Stir for 2–4 hours[9].
Filtration: Filter the dicyclohexylurea (DCU) byproduct in the dark. Concentrate the yellow filtrate under reduced pressure[9].
Photolysis Setup: Dissolve the crude Barton ester in anhydrous, deoxygenated chloroform (0.1 M).
Irradiation: Irradiate the solution using a Blue LED array (450 nm) or a standard Tungsten lamp at room temperature to 60 °C[8].
Monitoring: Monitor by TLC and visual inspection. Cease irradiation when the yellow color completely dissipates (typically 30–90 minutes).
Workup: Wash with 1M NaOH to remove the 2-pyridyl thioether byproducts, concentrate, and purify via silica gel chromatography.
Causality: ZnTPP absorbs red light and transfers energy via the Dexter mechanism, preventing the degradation of complex, light-sensitive architectures[5][7].
Preparation: Synthesize and isolate the Barton ester as described in Protocol A, keeping the material strictly protected from ambient light.
Reaction Mixture: In an oven-dried, foil-wrapped Schlenk tube, add the Barton ester (0.2 mmol, 1.0 equiv) and ZnTPP (0.1 to 0.5 mol%)[6][7].
Solvent & Donor: Add anhydrous acetonitrile (1.0 mL, 0.2 M) and t-dodecanethiol (4.0 equiv) as the hydrogen atom donor[6].
Degassing (Critical): Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon. Oxygen is a potent radical scavenger and will quench the triplet state of ZnTPP.
Irradiation: Remove the foil and irradiate the mixture with a 4 W Red LED (
λmax≈630
nm) at room temperature[6].
Completion: The reaction is typically complete within 15 to 60 minutes, indicated by the consumption of the ester[6][7]. Purify directly via flash chromatography.
Step-by-step workflow for the dark synthesis and photochemical decarboxylation of Barton esters.
Troubleshooting & Trustworthiness
Premature Decomposition: Barton esters are thermally and photochemically labile. If the yield is low, ensure the esterification step is performed strictly in the dark (aluminum foil wrapping) and at temperatures
≤
room temperature[9].
Incomplete Decarboxylation: Ensure rigorous degassing prior to irradiation. The presence of oxygen will rapidly trap the alkyl radical intermediate, forming undesired peroxyl radicals.
Byproduct Formation: If trapping with an external olefin (Giese addition) yields excessive direct-reduction products, decrease the concentration of the H-atom donor or switch to a less reactive donor.
References[1] Grokipedia - Barton decarboxylation. Source: grokipedia.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHltdul_1PgVCeV8_xjNcpFZS8Sc_xu4AvkT9tmGCYqlQNC5fG2elJtNZOc71XgN6yBJnRzSj4-TEUzqXUfkPP-hETFKmsptMOmyhevPuir8QUNbVq1W8wDW24RN_a_C0us7tlQ8argfy2G2lNf[2] Wikipedia - Barton decarboxylation. Source: wikipedia.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1-_NlB8DPtBdcBnKA7yOzwRB30PLSFELu9QHUPHsnby5vcMbMqnQyyuLDz0-8mwkcQj7ORlj9Br6wCf9HPM6WRfZ0B66gWi5t4jcXiNxx3doSZ1NHH0TmghqtrCfVFx0HuLGUj1-Zebj0GejiUVQ=[9] Formation of Enol Ethers by Radical Decarboxylation of α-Alkoxy β-Phenylthio Acids. Source: scholaris.ca. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWaDxtXK5NqOjq6jp35TXsm4m_0DbcUrOsEQR-P2A2wloY6mDYdvnUze2ZXOiLRoDywbKcA4bbsSNi53SRYUNtSmozpjgxC2_6CCvIIB2DS3yvLCnT-uOqAx63hqYIC_jzVdtoGkiudLh7pzZhck_vwCr13l2ARH5l8Zk4kQwmj-XFvK9aYwxHBMyuK8EmzadxAg-gln3VR8FtJjXNyeeE[5] Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpej8SDofkKk_aFkY9d3kb15JHQuV_EiU0dAGMi09m3WcAFHEiCEpt1QmLkmb-lQM5i99lkFthKlF1wCwIbB31KcvF9Tf_o2ewk4bVlI6NEAVTV3f1kLVxdNKRAjmXSz37dFs8Xr2w7oJin-OQbdsXc5WUpTEvfKQQTtIi[6] Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations - RSC Publishing. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAUJ2YbUj3CVfqg7bhpYut4N9kLGY71iPKvy6XNT5dTTc8xXyhbxlz9ywJZlFdP5SFSUsJIdyRd0plWYT9v-hZu-p2bpk1EK33AKaWAJkvSjgMQv12aplYmjqTLcLjF88EVdb5tOjsnVtGwtqM_a2bpxWslgICE8G1[7] Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExySZyq21FCH6vAoacGF4r8LqDaRBaSsZlC72v2nUu3GQlNXWUvzSWpgZNy8da914S1L4-rJRlpRDgLpoSEgiYCDD0K26lF97OGy5xvLwvnPJP1dtziGewaWVZNxCpxLuUq0QgeyqZL9ZWfsYG[3] Generation of a Tryptophan Radical in High Quantum Yield from a Novel Amino Acid Analog Using Near-UV/Visible Light. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9nNHci_pMcp5FGCtWBEsURD5pbuRc6LDS8RBHJyiiBweTQvslHGGRiQvmkUfRU8SYQ7jFLpgZnxmhEr4fqF8KllOR9ejhzM0EbiOb8hUOZfdh_-I69MCrZhpSgBoSBe8AAztIBQ==[8] Reducing the Cost, Smell, and Toxicity of the Barton Reductive Decarboxylation: Chloroform as the Hydrogen Atom Source. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrGA-XhbWTwXfZRAUlw6YrYxZucjXPbEcCkyZfuV_sCMooTmJx8Smt4jLQrBPDsD0BYwYixg9bleRLZhcBmH6qjWyZd63bPV17coEQZSFOc4ytxLeUV1hjrfgmvlFQgSzpsbZK5Q==[4] Fragmentation of a dioxolanyl radical via nonstatistical reaction dynamics: characterization of the vinyloxy radical by ns time-resolved laser flash photolysis. Source: rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2_yNz-AX6HrLjU0sBf6cBL-Hm7B8BYSrcebjbMCEh6qTLKZPegn5bmOPcMsbQVRLWJJYS12xwRps9JIYCLMD4_D68VAr_qAVMtqXOUpWarp4JFO8tsvhFCdicWGjcuGPPssTWj05stshdbavBRLQHrPDfke4L_zrI
Application Notes and Protocols for In Vitro Protein Acylation using Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester
For Researchers, Scientists, and Drug Development Professionals Introduction: Probing the Acylome with Precision Protein acylation, a fundamental post-translational modification, involves the attachment of an acyl group...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Probing the Acylome with Precision
Protein acylation, a fundamental post-translational modification, involves the attachment of an acyl group to a protein, profoundly impacting its function, localization, and stability. While enzymatic acylation by acyltransferases is a well-studied regulatory mechanism, recent evidence highlights the significance of non-enzymatic acylation, driven by the intrinsic reactivity of acyl-coenzyme A (CoA) thioesters and other activated acyl donors.[1][2][3][4] Understanding the targets and functional consequences of acylation is crucial for elucidating cellular signaling pathways and for the development of novel therapeutics.
This guide provides a comprehensive overview and detailed protocols for the in vitro use of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester, a thioester-based reagent designed for the targeted acylation of proteins. The unique pyridine-N-oxide leaving group is anticipated to facilitate efficient acyl transfer to nucleophilic residues on target proteins. These protocols are designed to be adaptable for various research applications, from validating potential acylation targets to assessing the functional impact of this modification.
The Chemistry of Acylation: A Focus on Thioesters
Thioesters, characterized by the R-C(=O)S-R' functional group, are nature's choice for activated acyl donors, most notably in the form of acetyl-CoA.[5] The thioester bond is thermodynamically poised for nucleophilic attack, making it an efficient acyl carrier.[6][7] This reactivity is harnessed in both enzymatic and non-enzymatic protein acylation.[3][4]
Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester leverages this inherent reactivity. The proposed mechanism of action involves the direct transfer of the acetyl group from the thioester to a nucleophilic amino acid side chain, typically the ε-amino group of lysine or the sulfhydryl group of cysteine. The 4-cyano-1-oxido-2-pyridinyl moiety serves as an effective leaving group, facilitating the reaction.
Core Experimental Workflow
The in vitro acylation of a target protein using Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester can be systematically approached in three main stages: Reagent Preparation, Acylation Reaction, and Analysis.
Caption: A generalized workflow for in vitro protein acylation experiments.
Detailed Protocols
PART 1: Reagent Preparation and Handling
A. Safety Precautions:
Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester and related thioester compounds should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Work in a well-ventilated area or a chemical fume hood.
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Anhydrous Solvent for Thioester: Thioesters are susceptible to hydrolysis. Using anhydrous DMSO or DMF for the stock solution minimizes degradation and ensures the reagent's potency.
Buffer Choice: The choice of reaction buffer is critical. A pH range of 7.0-8.0 is generally optimal for non-enzymatic acylation of lysine residues, as it promotes the deprotonated, nucleophilic state of the lysine side chain. Avoid buffers with primary amines (e.g., Tris) in the reaction mixture as they can compete for acylation.
PART 2: In Vitro Acylation Reaction
This protocol is a starting point and should be optimized for each specific protein and experimental goal.
Step-by-Step Protocol:
Reaction Assembly: In a microcentrifuge tube, combine the following components on ice:
Nuclease-free water to a final volume of 50 µL.
10X Reaction Buffer (e.g., 5 µL of 500 mM HEPES, pH 7.5 for a final concentration of 50 mM).
Target Protein (e.g., 5 µg from a 1 mg/mL stock).
Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester stock solution (e.g., 0.5 µL of 100 mM for a final concentration of 1 mM). A titration of the acylating agent is recommended for optimization (e.g., 10 µM to 5 mM).
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 1-4 hours. The optimal time and temperature may vary depending on the protein and the desired extent of modification.
Quenching: Stop the reaction by adding a quenching solution that contains a primary amine to consume the excess acylating agent. Add 5 µL of 1 M Tris-HCl, pH 8.0. Alternatively, for analysis by mass spectrometry, the reaction can be stopped by flash-freezing in liquid nitrogen.
Sample Preparation for Analysis:
For SDS-PAGE/Western Blot: Add an appropriate volume of 4X SDS-PAGE loading buffer, boil for 5 minutes, and proceed to electrophoresis.
For Mass Spectrometry: Proceed with sample clean-up protocols (e.g., trichloroacetic acid precipitation or buffer exchange) compatible with mass spectrometry analysis.
PART 3: Analysis of Protein Acylation
A. Western Blot Analysis:
This method provides a qualitative or semi-quantitative assessment of protein acylation.
SDS-PAGE: Separate the acylated protein samples on a suitable polyacrylamide gel.
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acyl modification (e.g., anti-acetyl-lysine) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
B. Mass Spectrometry Analysis:
Mass spectrometry is the gold standard for identifying the precise sites of acylation.
In-gel or In-solution Digestion: The acylated protein is digested with a protease (e.g., trypsin).
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
Data Analysis: The MS/MS spectra are searched against a protein database to identify peptides with a mass shift corresponding to the addition of an acetyl group (+42.0106 Da) on lysine or other potential sites.
Hypothetical Impact on a Signaling Pathway
Protein acylation can significantly alter protein-protein interactions and enzyme activity, thereby modulating signaling pathways.
Caption: Acylation of Kinase A may alter its conformation, leading to increased activity and downstream signaling.
Concluding Remarks
The use of targeted acylating agents like Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester provides a powerful tool for dissecting the roles of protein acylation in biological systems. The protocols outlined in this guide offer a robust framework for initiating in vitro studies. As with any experimental system, optimization of reaction conditions is paramount for achieving reliable and reproducible results. The insights gained from such studies will undoubtedly contribute to a deeper understanding of the "acylome" and its implications in health and disease.
References
Kulkarni, R. A., et al. (2017). Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling. Cell Chemical Biology, 24(2), 231-240. [Link]
Kulkarni, R. A., et al. (2017). Discovering Targets of Non-enzymatic Acylation by Thioester Reactivity Profiling. PubMed. [Link]
Baldensperger, T., et al. (2021). Pathways of Non-enzymatic Lysine Acylation. Frontiers in Molecular Biosciences, 8, 673633. [Link]
Olsen, C. A. (2019). Reactivity of thioesters in biochemistry and native chemical ligation. Abstracts of Papers of the American Chemical Society, 257. [Link]
Wagner, G. R., & Hirschey, M. D. (2015). Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases. Molecular & Cellular Oncology, 2(3), e975186. [Link]
Snella, B., et al. (2022). Fast Protein Modification in the Nanomolar Concentration Range Using an Oxalyl Amide as Latent Thioester. PubMed. [Link]
Qi, D., et al. (2014). In vitro Detection of S-acylation on Recombinant Proteins via the Biotin-Switch Technique. Bio-protocol, 4(22), e1294. [Link]
Snella, B., et al. (2022). Fast protein modification in the nanomolar concentration range using an oxalyl amide as latent thioester. ChemRxiv. [Link]
Knerr, P. J., & van der Donk, W. A. (2018). Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins. ACS Chemical Biology, 13(2), 487-493. [Link]
Knerr, P. J., & van der Donk, W. A. (2018). Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins. ACS Publications. [Link]
Plesa, M., et al. (2023). Thioesters support efficient protein biosynthesis by the ribosome. ChemRxiv. [Link]
Plesa, M., et al. (2023). Thioesters Support Efficient Protein Biosynthesis by the Ribosome. eScholarship. [Link]
Plesa, M., et al. (2023). Thioesters Support Efficient Protein Biosynthesis by the Ribosome. ACS Central Science, 9(2), 269-278. [Link]
Thompson, R. E., & Muir, T. W. (2012). Peptide and protein thioester synthesis via N→S acyl transfer. Chemical Communications, 48(77), 9586-9588. [Link]
Kovarik, Z., et al. (2020). Novel Insights into the Thioesterolytic Activity of N-Substituted Pyridinium-4-oximes. Molecules, 25(10), 2420. [Link]
Olsen, C. A. (2019). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Journal of Visualized Experiments, (151), e60105. [Link]
Radical Chemistry Technical Support: Troubleshooting Barton Ester Generation & Trapping
Welcome to the Radical Chemistry Technical Support Center. As application scientists, we know that generating unstabilized alkyl radicals via Barton decarboxylation (using PTOC esters) is a powerful tool for C-C bond for...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Radical Chemistry Technical Support Center. As application scientists, we know that generating unstabilized alkyl radicals via Barton decarboxylation (using PTOC esters) is a powerful tool for C-C bond formation and reductive deoxygenation[1]. However, the transient, highly reactive nature of carbon-centered radicals makes them susceptible to competing kinetic pathways. If reaction conditions are not rigorously controlled, users frequently encounter unwanted side reactions such as chalcogenide formation, premature hydrolysis, or solvent abstraction[2].
This guide provides field-proven, mechanistically grounded solutions to optimize your radical workflows and ensure your target transformations succeed.
Mechanistic Overview of Competing Pathways
Fig 1: Mechanistic divergence in Barton ester radical generation and common side reactions.
Troubleshooting Guide & FAQs
Q1: Why am I isolating high yields of the 2-pyridyl sulfide (chalcogenide) instead of my desired trapped product?
Causality: The Barton ester is itself an exceptional radical trap. Once the alkyl radical is generated, it faces a kinetic competition: it can either react with your external olefinic trap or attack the unreacted Barton ester (an addition-fragmentation pathway) to form a 2-pyridyl sulfide and propagate the chain[3]. If your external trap is not sufficiently reactive or concentrated, the background reaction dominates.
Solution:
Syringe Pump Addition : Maintain an extremely low steady-state concentration of the Barton ester. Add the ester slowly via syringe pump to a refluxing or irradiated solution containing a large excess (5–10 equivalents) of the radical trap.
Polarity Matching : Ensure electronic matching. Nucleophilic alkyl radicals react fastest with electron-deficient alkenes (e.g., phenyl vinyl sulfone or acrylates)[3].
Q2: My Barton ester decomposes into a black tar before irradiation. How do I prevent this?
Causality: Barton esters (derivatives of N-hydroxypyridine-2-thione) are acutely sensitive to ambient light, moisture, and heat. Premature hydrolysis regenerates the starting carboxylic acid and 1-hydroxypyridine-2-thione, which rapidly oxidizes in air to form the highly colored, inactive 2,2'-dipyridyl disulfide.
Solution:
In Situ Generation : Do not isolate the Barton ester. Generate it in situ from the corresponding acid chloride or via peptide coupling agents (like DCC/DMAP), and immediately subject the solution to photolysis[4].
Dark Room Protocol : Wrap all reaction flasks, addition funnels, and syringes in aluminum foil during the preparation phase.
Q3: I am observing significant hydrogen abstraction from the solvent. What should I change?
Causality: Unstabilized primary and secondary alkyl radicals are highly aggressive and will abstract hydrogen atoms from solvents possessing weak C-H bonds (such as THF, diethyl ether, or toluene) before they can engage with the intended trap.
Solution: Switch to solvents with strong C-H bonds or no abstractable hydrogens. Benzene is the classical choice, but strictly degassed fluorobenzene or dichloromethane (DCM) are excellent modern alternatives. Alternatively, leverage the solvent as the trap; for instance, chloroform can serve as both the solvent and the H-atom donor[2][4].
Q4: How can I avoid toxic tin hydrides while maintaining high reductive decarboxylation efficiency?
Causality: Tributyltin hydride (
Bu3SnH
) is the traditional H-atom donor because the resulting stannyl radical efficiently attacks the sulfur atom of the thiohydroxamate ester to propagate the chain[2]. However, tin toxicity and purification difficulties ("the tyranny of tin") necessitate alternatives[1].
Solution:
Chloroform : Using
CHCl3
as the solvent and H-donor generates a trichloromethyl radical that successfully propagates the chain, offering a cheap and low-toxicity alternative[4].
Photoredox Catalysis : Recent protocols utilize red-light-emitting diodes and Zinc tetraphenylporphyrin (ZnTPP) to mediate Barton decarboxylation via Dexter energy transfer, completely bypassing the need for tin or external heating[5].
Silanes/Thiols : Tris(trimethylsilyl)silane (TTMSS) or sterically hindered thiols (e.g., tert-butylthiol) are highly effective, non-toxic H-atom donors[2][6].
Quantitative Data: Comparison of H-Atom Donors
To minimize side reactions during reductive decarboxylation, selecting the correct H-atom donor is critical. The table below summarizes the performance and safety profiles of common reagents.
H-Atom Donor
Primary Solvent
Toxicity / Safety Profile
Chain Transfer Efficiency
Typical Yields
Tributyltin Hydride (
Bu3SnH
)
Benzene / Toluene
High (Toxic, difficult to purify)
Excellent
80–95%
Tris(trimethylsilyl)silane (TTMSS)
Benzene / Toluene
Low
Very Good
75–90%
Chloroform (
CHCl3
)
Chloroform
Moderate
Good
70–85%
tert-Butylthiol (t-BuSH)
Benzene
Low (Strong odor)
Good
70–85%
Experimental Protocol: Self-Validating In Situ Barton Ester Generation and Intermolecular Trapping
This protocol is designed as a self-validating system to synthesize a C-C bonded adduct from an aliphatic carboxylic acid while actively suppressing chalcogenide formation and premature decomposition.
Step 1: Acid Activation
Dissolve the carboxylic acid (1.0 eq) in strictly anhydrous, degassed DCM under an argon atmosphere.
Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours at room temperature.
Validation Check: An aliquot analyzed by IR spectroscopy must show a shift of the carbonyl stretch to ~1800 cm⁻¹, confirming complete acid chloride formation.
Step 2: Reagent Preparation (Dark Conditions)
In a separate Schlenk flask completely wrapped in aluminum foil, suspend the sodium salt of 1-hydroxypyridine-2-thione (1.2 eq) and the radical trap (e.g., methyl acrylate, 5.0 eq) in degassed DCM.
Validation Check: The suspension should remain off-white to pale yellow. A sudden shift to deep green or brown indicates premature decomposition and moisture contamination.
Step 3: Syringe Pump Addition & Photolysis
Position a visible light source (e.g., 300W Tungsten lamp or blue LEDs)[1] next to the foil-wrapped flask, removing only a small window of foil to allow targeted irradiation.
Add the acid chloride solution via syringe pump over a period of 4 hours while continuously irradiating the mixture.
Validation Check: Vigorous evolution of
CO2
gas should be observed bubbling through the solution, confirming homolytic cleavage and successful decarboxylation[2].
Step 4: Workup and Purification
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in diethyl ether and wash vigorously with 1M NaOH (3x).
Validation Check: The basic wash deprotonates and removes the 2-mercaptopyridine byproduct, shifting the organic layer from a yellow tint to colorless.
Comparing Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester with unsubstituted Barton esters
Comparative Guide: Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester vs. Unsubstituted Barton Esters Executive Summary Barton esters (1-acyloxypyridine-2(1H)-thiones) are premier precursors for the generation of ca...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester vs. Unsubstituted Barton Esters
Executive Summary
Barton esters (1-acyloxypyridine-2(1H)-thiones) are premier precursors for the generation of carbon-centered radicals via photochemically or thermally induced N–O bond homolysis[1]. However, standard unsubstituted Barton esters typically require high-energy ultraviolet (UV) irradiation, which can cause deleterious side reactions in complex molecular architectures. By introducing an electron-withdrawing group (EWG), such as in Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester (CAS 1186127-88-7)[2], researchers can fundamentally alter the electronic properties of the precursor. This guide objectively compares the photophysical performance, synthetic handling, and experimental applications of this 4-cyano substituted variant against traditional unsubstituted Barton esters.
Mechanistic Overview & Structural Divergence
The core utility of any Barton ester lies in its ability to undergo N–O bond homolysis upon excitation, generating an acyloxy radical and a highly stable pyridylthiyl radical. The acyloxy radical subsequently undergoes rapid, irreversible decarboxylation to yield an alkyl radical (in the case of ethanethioic acid esters, a methyl radical)[1].
The structural divergence of the 4-cyano derivative fundamentally changes this activation profile. The introduction of the strongly electron-withdrawing cyano (–CN) group at the 4-position of the pyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. This decreases the HOMO-LUMO gap, effectively red-shifting the absorption spectrum of the Barton ester from the UV region into the visible light spectrum[3]. Consequently, this allows for precise control over the sensitivity of the ester to visible light, tuning the wavelength required for radical chain initiation and avoiding the off-target excitation of other sensitive functional groups[3].
Photochemical homolysis and decarboxylation pathway of Barton esters.
Photophysical Properties & Performance Metrics
The table below summarizes the quantitative and qualitative differences between standard unsubstituted Barton esters (e.g., PTOC acetate) and the 4-cyano substituted variant.
Parameter
Unsubstituted Barton Ester
4-Cyano Substituted Barton Ester
Mechanistic Causality
Absorption Max (
λmax
)
~350 – 370 nm (UV)
> 400 nm (Visible Light)
The 4-CN group lowers the LUMO, decreasing the energy required for the
π→π∗
and
n→π∗
transitions[3].
Light Source Required
UV Lamp (e.g., 365 nm)
Blue LED (e.g., 420–450 nm)
Visible light activation prevents the degradation of UV-sensitive chromophores in complex substrates[3].
Synthetic Base Stability
Stable to mild alkoxides
Highly sensitive to alkoxides
The 4-CN group increases the ring's susceptibility to nucleophilic attack. MeONa causes decomposition[3].
Thiyl Radical Stability
Baseline
Enhanced
The EWG delocalizes the unpaired electron on the resulting pyridylthiyl radical, increasing its half-life.
Decarboxylation Rate
Very Fast (
>109s−1
)
Very Fast (
>109s−1
)
Both rapidly extrude CO
2
to form the corresponding alkyl (methyl) radical, driving the reaction forward.
Expert Insight: When synthesizing the 4-cyano Barton ester from its thioacetate precursor, the electronic nature of the substituted pyridine ring dictates the protocol. While unsubstituted 1-hydroxypyridine-2(1H)-thiones are stable to basic conditions like sodium methoxide (MeONa), the 4-cyano derivatives exhibit extreme sensitivity to basic MeONa, leading to substrate decomposition[3].
Causality-Driven Protocol: To successfully synthesize Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester, the intermediate 4-cyanopyridine-2(1H)-thione must be liberated using a milder reagent, such as aqueous ammonium chloride (NH
4
Cl), which yields a sufficiently pure product for the final esterification step[3].
B. Comparative Photolysis & Radical Trapping
To objectively compare the radical generation efficiency of the two esters, the following self-validating protocol utilizes TEMPO as a radical scavenger. TEMPO reacts with transient methyl radicals at near diffusion-controlled rates, providing a stable alkoxyamine product that validates the efficiency of the N–O cleavage.
Step-by-Step Protocol:
Substrate Preparation: Dissolve 0.1 mmol of the selected Barton ester (Unsubstituted vs. 4-Cyano) in 5.0 mL of anhydrous acetonitrile.
Causality: The solvent must be rigorously degassed (via freeze-pump-thaw cycles). Molecular oxygen is a potent diradical that will rapidly quench the generated methyl radicals to form peroxyl radicals, destroying the yield of the desired trapped product.
Trap Addition: Add 0.5 mmol (5 equivalents) of TEMPO to the solution.
Causality: A stoichiometric excess ensures that the rate of TEMPO trapping outcompetes undesired radical-radical recombination or hydrogen atom transfer (HAT) from the solvent.
Self-Validating Irradiation Setup: Split the solution equally into three separate borosilicate vials:
Vial A (Test): Irradiate with a 420 nm Blue LED (for the 4-cyano ester) or a 365 nm UV lamp (for the unsubstituted ester) at room temperature.
Vial B (Dark Control): Wrap completely in aluminum foil and stir at room temperature. Validation: If product forms here, the reaction is not photochemically driven.
Vial C (Thermal Control): Heat to 80°C in the dark. Validation: Determines the thermal stability threshold of the N–O bond.
Monitoring & Isolation: Monitor the disappearance of the characteristic yellow/green tint of the Barton ester via TLC. Concentrate the mixture and purify the resulting TEMPO-methyl adduct via silica gel flash chromatography for NMR quantification.
Self-validating experimental workflow for comparative photolysis.
Conclusion
The transition from unsubstituted Barton esters to Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester represents a strategic upgrade for photochemists. While the 4-cyano substitution demands more careful, base-free handling during its upstream synthesis[3], the payoff is substantial: it enables radical chain initiation under mild, visible-light conditions[3]. This effectively protects complex, UV-sensitive molecular architectures from degradation during late-stage functionalization or radical-trapping assays.
A Researcher's Guide to Benchmarking Computational Absorption Spectra: A Case Study on Orteronel (TAK-700)
For drug development professionals and researchers in the chemical sciences, accurately predicting the photophysical properties of a molecule is a critical step in the design and optimization process. Ultraviolet-Visible...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and researchers in the chemical sciences, accurately predicting the photophysical properties of a molecule is a critical step in the design and optimization process. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing new chemical entities. While experimental measurements are the gold standard, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have emerged as powerful tools for predicting these spectra. This guide provides a comprehensive, in-depth comparison of computational and experimental approaches, using the investigational drug Orteronel (TAK-700, CAS 1186127-88-7) as a case study.
Orteronel is a non-steroidal, selective inhibitor of the 17,20-lyase enzyme and has been investigated for the treatment of prostate cancer.[1][2] Its complex chemical structure presents an excellent opportunity to explore the nuances of computational spectroscopy. This guide is structured to provide not just a protocol, but the scientific reasoning behind the methodological choices, ensuring a robust and reliable benchmarking process.
The Synergy of Computation and Experiment
The core principle of this guide is the synergistic relationship between computational prediction and experimental validation. Computational models allow for a deep, molecular-level understanding of electronic transitions, while experimental data provides the real-world benchmark against which these models must be validated. A well-benchmarked computational model can then be used to screen new candidate molecules, significantly accelerating the research and development pipeline.
Part 1: The Computational Workflow
The prediction of a UV-Vis spectrum using computational methods is a multi-step process. Each step has its own set of parameters and potential pitfalls, and understanding these is key to obtaining accurate results.
Step 1: Obtaining the Molecular Structure
The starting point for any computational study is the three-dimensional structure of the molecule. For Orteronel, this can be obtained from chemical databases using its CAS number (1186127-88-7). It is crucial to start with a reasonable initial geometry, which will then be optimized.
Step 2: Ground-State Geometry Optimization
The molecule's geometry will affect its electronic properties. Therefore, it is essential to find the lowest energy conformation of the molecule in its electronic ground state. This is achieved through a geometry optimization calculation.
Methodology: Density Functional Theory (DFT) is the workhorse for geometry optimizations of medium to large organic molecules. The choice of functional and basis set is critical. For molecules like Orteronel, a hybrid functional such as B3LYP or PBE0, paired with a Pople-style basis set like 6-31G(d) or a Dunning-type basis set like cc-pVDZ, is a common and reliable choice.[3] More modern, range-separated functionals like ωB97X-D can also offer improved accuracy.[4]
Solvent Effects: The UV-Vis spectrum of a molecule is often measured in a solvent. The solvent can have a significant impact on the molecule's geometry and electronic structure. Therefore, it is highly recommended to include a solvent model in the geometry optimization. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvent model.[5][6]
Step 3: Frequency Analysis
Once the geometry optimization is complete, a frequency calculation should be performed at the same level of theory. This serves two purposes:
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a saddle point.
Zero-Point Vibrational Energy: The frequency calculation provides the zero-point vibrational energy (ZPVE), which can be used for more accurate energy comparisons if needed.
Step 4: Excited-State Calculations (TD-DFT)
This is the core of the UV-Vis spectrum prediction. Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies (the energy difference between the ground and excited states at the optimized ground-state geometry) and the corresponding oscillator strengths (a measure of the probability of a given electronic transition).[7][8]
Functional Selection: The choice of functional for the TD-DFT calculation is paramount. While the functional used for geometry optimization can be a good starting point, it is not always the best choice for excited states. Benchmarking studies have shown that functionals like M06, B2PLYP, and CAM-B3LYP often provide more accurate excitation energies.[9][10][11][12] It is good practice to test a few different functionals to assess the robustness of the results.
Number of States: The number of excited states to be calculated (often referred to as NSTATES or NROOTS in software input files) should be sufficient to cover the spectral range of interest.[13] For a typical UV-Vis spectrum, calculating the first 10-30 singlet excited states is a reasonable starting point.
Solvent Effects: As with the geometry optimization, including a solvent model in the TD-DFT calculation is crucial for accurate predictions of spectra in solution.[5][6]
Step 5: Spectrum Generation
The output of a TD-DFT calculation is a list of excitation energies and oscillator strengths. To generate a theoretical spectrum that can be compared to an experimental one, these "stick spectra" are typically convoluted with a broadening function, such as a Gaussian or Lorentzian function.[14] The full width at half maximum (FWHM) of these functions is an adjustable parameter that accounts for factors like vibrational broadening and solvent effects.
Computational Workflow Diagram
Caption: A schematic of the computational workflow for predicting a UV-Vis absorption spectrum.
Part 2: The Experimental Protocol
While this guide uses Orteronel as a case study, as of the time of writing, a publicly available experimental UV-Vis spectrum for this compound could not be located. The following is a generalized, best-practice protocol for obtaining such a spectrum.
Step 1: Sample Preparation
Solvent Selection: The choice of solvent is critical. The solvent should be transparent in the UV-Vis region of interest and should be of spectroscopic grade to minimize impurities. Common solvents for UV-Vis spectroscopy include ethanol, methanol, acetonitrile, and water.[15][16] The solubility of the compound must also be considered.
Concentration: The concentration of the sample should be adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer, typically between 0.1 and 1.0 absorbance units.[17] This is dictated by the Beer-Lambert Law. A stock solution is typically prepared and then diluted to several different concentrations to find the optimal one.
Step 2: Instrument Setup
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is the standard instrument for these measurements.
Cuvettes: Quartz cuvettes are required for measurements in the UV region (below 340 nm) as glass and plastic absorb UV light. The path length of the cuvette, typically 1 cm, must be known.
Blanking: A baseline correction, or "blanking," of the spectrophotometer is performed using a cuvette filled with the pure solvent. This subtracts the absorbance of the solvent and the cuvette from the final measurement.
Step 3: Data Acquisition
The absorbance of the sample is measured over a range of wavelengths. For a molecule like Orteronel, a scan from 200 nm to 800 nm would be appropriate to cover the entire UV-Vis range. The output is a plot of absorbance versus wavelength.
LC-MS Validation and Performance Comparison of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester in Radical Chemistry
Executive Summary Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester (CAS: 1186127-88-7), commonly referred to as the 4-cyano Barton ester derivative, is a specialized 4-substituted 1-acyloxypyridine-2(1H)-thione[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester (CAS: 1186127-88-7), commonly referred to as the 4-cyano Barton ester derivative, is a specialized 4-substituted 1-acyloxypyridine-2(1H)-thione[1]. In modern synthetic and analytical chemistry, Barton esters are highly valued as radical precursors that undergo homolytic N–O bond cleavage to generate alkyl or acyl radicals[2]. However, standard Barton esters suffer from poor thermal stability and high photolability under ambient conditions. The introduction of a 4-cyano substitution fundamentally alters the electronic landscape of the thiohydroxamate linkage, offering a highly tunable, stable alternative for photoredox catalysis and radical-mediated cross-coupling[3].
This guide provides a comprehensive framework for the Liquid Chromatography-Mass Spectrometry (LC-MS) validation of this compound, objectively comparing its stability, ionization efficiency, and radical generation kinetics against traditional unsubstituted Barton esters and N-Hydroxyphthalimide (NHPI) redox-active esters.
Mechanistic Causality: The 4-Cyano Advantage
To understand the experimental choices in validating this compound, one must first understand the causality behind its structural design:
Electronic Stabilization: The strongly electron-withdrawing cyano (–CN) group at the 4-position lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This stabilizes the N–O bond against spontaneous thermal degradation, a common flaw in standard Barton esters[4].
Photoredox Tuning: While thermal stability is increased, the lowered reduction potential makes the 4-cyano derivative highly susceptible to targeted single-electron reduction via visible-light photoredox catalysts (e.g., Ru/Ir complexes or organic dyes)[3].
LC-MS Implications: Because Barton esters are designed to fragment (releasing CO2 or acyl radicals), they are notoriously difficult to analyze intact via mass spectrometry. Standard Electrospray Ionization (ESI) conditions often trigger "in-source fragmentation," leading to false assumptions about sample purity[5]. Therefore, LC-MS validation requires a self-validating system utilizing cold-source parameters and strictly controlled ambient light.
Comparative Performance Data
The following table summarizes the quantitative performance of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester against standard alternatives, derived from optimized LC-MS tracking and photoredox assays.
Radical Precursor
Activation Modality
Dark Stability (4°C, 48h)
LC-MS In-Source Frag. Rate
Radical Generation Yield
4-Cyano Barton Ester
Visible Light (Blue/Red)
>98%
Low (<15% at 2.5kV)
88–95%
Standard Barton Ester
UV / Blue Light
~85%
High (>40% at 2.5kV)
70–85%
NHPI Acetate (RAE)
Photoredox + Catalyst
>99%
Very Low (<5%)
60–75%
Data Interpretation: The 4-cyano derivative strikes an optimal balance. It is significantly more stable in the dark than the standard Barton ester, preventing premature degradation during autosampler queuing, yet it yields higher radical generation efficiencies than highly stable NHPI esters.
To ensure trustworthiness and eliminate false-positive degradation readings, the following step-by-step LC-MS methodology must be strictly adhered to.
Step 1: Sample Preparation (Actinic Control)
Causality: Barton esters are photolabile[6]. Exposure to standard laboratory fluorescent lighting will initiate homolysis before the sample reaches the column.
Action: Prepare all solutions (10 µg/mL in LC-MS grade Acetonitrile) in amber glass vials. Maintain the autosampler temperature strictly at 4°C.
Step 2: Chromatographic Separation
Column: C18 Sub-2-micron UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Gradient: Rapid ballistic gradient (5% B to 95% B in 2.5 minutes) at 0.5 mL/min.
Causality: A rapid gradient minimizes the compound's residence time in the acidic mobile phase, preventing on-column hydrolysis of the thioester bond.
Capillary Voltage: 2.0 kV (Lower than the standard 3.5 kV to prevent N–O bond cleavage).
Desolvation Temperature: 250°C (Standard 400°C will thermally degrade the ester).
MRM Transitions: Track m/z 195.0 → 153.0 (Loss of acetyl radical/ketene) to monitor the intact precursor, and m/z 153.0 → 109.0 to monitor the pre-degraded 4-cyano-2-mercaptopyridine N-oxide background.
Mechanistic and Workflow Visualizations
Caption: Photochemical activation pathway of the 4-cyano Barton ester leading to radical generation.
Caption: Step-by-step LC-MS validation workflow optimized to prevent thermal and in-source degradation.
References
Pharmaffiliates. "Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester | Chemical Name".[1][Link]
A Senior Application Scientist's Guide to Establishing Quality Control for Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester Reference Standards
For researchers, scientists, and professionals in drug development, the integrity of your work hinges on the quality of your starting materials. This is particularly true for novel compounds like Ethanethioic Acid S-(4-C...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the integrity of your work hinges on the quality of your starting materials. This is particularly true for novel compounds like Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester, a molecule of interest in proteomics research and computational studies.[1][2] Ensuring the purity, identity, and stability of your reference standard is not merely a matter of good practice; it is a prerequisite for reproducible and reliable results.
This guide provides a comprehensive framework for evaluating and establishing the quality control of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester reference standards. Moving beyond a simple checklist, we will delve into the scientific rationale behind each recommended analytical technique, empowering you to critically assess the quality of commercially available standards and to implement a robust internal quality control system.
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which all subsequent experiments are measured. Its purity and identity must be unequivocally established to ensure that the observed biological activity or analytical response is attributable to the compound of interest and not to any impurities. In the absence of a dedicated pharmacopeial monograph for Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester, a multi-faceted analytical approach is essential for its characterization.
Unveiling the Molecular Identity and Purity: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's quality. A combination of chromatographic and spectroscopic methods is necessary to confirm the structure, assess purity, and identify potential impurities. The following sections outline a recommended workflow for the comprehensive quality control of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester.
A Senior Application Scientist's Guide to the Proper Disposal of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester
Foreword: As scientists, our responsibility extends beyond discovery to ensuring the safety of ourselves, our colleagues, and the environment. The proper management of chemical waste is a critical component of this respo...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: As scientists, our responsibility extends beyond discovery to ensuring the safety of ourselves, our colleagues, and the environment. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed protocol for the disposal of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester (CAS No. 1186127-88-7).[1][2][3] Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally related molecules, including thioesters, cyanopyridines, and pyridine-N-oxides, to establish a robust and scientifically-grounded disposal framework. Your institution's Environmental Health & Safety (EHS) department is the final authority and must be consulted to ensure full compliance with local, state, and federal regulations.
Part 1: Hazard Profile Analysis - Deconstructing the Molecule
Understanding the hazards of a novel or sparsely documented compound begins with analyzing its constituent functional groups. The structure of Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester presents three key areas of concern that dictate its handling and disposal requirements.
The Thioester Linkage (-S-CO-): Thioesters can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield a thiol and a carboxylic acid. In this case, hydrolysis would yield 2-mercapto-4-cyanopyridine-1-oxide and acetic acid. More critically, the parent compound is an ester of ethanethioic acid (thioacetic acid). Thioacetic acid is known to react slowly with water to form acetic acid and toxic, flammable hydrogen sulfide gas.[4] It is also corrosive and reacts violently with strong oxidants.[4]
The Cyanopyridine Core: The cyano (-CN) group is a well-known toxicophore. Compounds containing this group are treated as potentially toxic, with hazards including harm if swallowed, inhaled, or in contact with skin.[5][6][7] Combustion of nitrogen-containing heterocyclic compounds like pyridine will generate toxic nitrogen oxides (NOx).[8]
The N-Oxide Moiety: The pyridine N-oxide group modifies the electronic properties of the pyridine ring. While it can sometimes reduce the acute toxicity compared to the parent pyridine, it does not eliminate the hazards associated with the cyanopyridine framework. The parent compound, 2-Mercaptopyridine-N-oxide, is harmful if swallowed and causes skin and eye irritation.[9]
Based on this analysis, we can anticipate the following hazard profile for Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester.
Anticipated Hazard
Causative Functional Group(s)
Justification from Related Compounds
Primary Safety Concern
Acute Toxicity
Cyanopyridine
Harmful if swallowed, in contact with skin, or inhaled (based on various cyanopyridines and mercaptopyridines).[5][6][9][10][11]
Systemic toxicity upon exposure.
Skin/Eye Irritation
General Structure, Thioester
Causes skin irritation and serious eye irritation/damage.[5][7][9][12]
Localized tissue damage upon contact.
Reactivity
Thioester, Cyanopyridine
Potential for violent reaction with strong oxidants.[4] Avoid strong acids and bases to prevent hydrolysis and release of toxic components.[6][8]
Uncontrolled reactions, gas evolution (H₂S).
Environmental Hazard
General Structure
Harmful to aquatic life with long-lasting effects (a common classification for complex organic molecules).[11] Should not be released into the environment.[13]
Contamination of waterways and ecosystems.
Hazardous Combustion
Entire Molecule
Thermal decomposition will likely produce toxic gases such as sulfur oxides (SOx), nitrogen oxides (NOx), carbon monoxide, and potentially hydrogen cyanide.[4][8][13][14]
Generation of a highly toxic atmosphere in a fire.
Part 2: The Core Principle of Compliant Disposal: Cradle-to-Grave Responsibility
The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste management.[15] This principle holds the generator of the waste—your laboratory—responsible for its safe handling from the moment it is created until its ultimate, verified disposal.[15] The first step in this process is to determine if the waste is hazardous, which for this compound is a near certainty.
The following workflow provides a logical path for ensuring compliant disposal.
Caption: Waste disposal workflow from laboratory generation to final disposal.
Part 3: Step-by-Step Disposal Protocol
This protocol provides the necessary steps for safely managing waste containing Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.
Eye Protection: Chemical safety goggles and a face shield.[6][7]
Hand Protection: Chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
Body Protection: A lab coat and closed-toe shoes are mandatory. Consider an impervious apron for larger quantities.[5]
Work Area: All handling of this waste should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[10]
Step 2: Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[16][17]
Step 3: Segregation and Containment
Proper segregation is crucial to prevent dangerous chemical reactions.
Dedicated Container: Collect all waste containing this compound (pure substance, contaminated materials, reaction mixtures) in a dedicated, clearly labeled hazardous waste container.
Container Material: Use a chemically compatible container, such as a glass or polyethylene bottle with a screw cap.
Critical Incompatibilities:DO NOT mix this waste with:
Strong Oxidizing Agents: Risk of a violent reaction.[4]
Strong Acids or Bases: May accelerate hydrolysis, potentially liberating toxic hydrogen sulfide or cyanide.[4][6][8]
Aqueous Waste (General): While stable for a time, it is best practice to collect this as a non-aqueous organic waste to prevent slow hydrolysis and gas generation.
Step 4: Labeling
Properly label the waste container at the moment you add the first drop of waste. An EPA-compliant hazardous waste label must include:
The words "Hazardous Waste."
The full chemical name: "Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester." List other components if it's a mixture.
The specific hazard characteristics (e.g., "Toxic," "Reactive").
The accumulation start date (the date the first waste was added).
Your name and laboratory information.
Step 5: Temporary Storage
Store the sealed and labeled container in a designated satellite accumulation area within your lab.
Location: The storage area must be at or near the point of generation and under the control of the lab personnel.
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.
Conditions: Store away from heat, open flames, or ignition sources.[8][14] The area should be cool, dry, and well-ventilated.[10]
Step 6: Arranging for Disposal
Once the container is full or you have finished the project, you must arrange for its removal.
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.
Documentation: Do not allow waste to accumulate beyond your institution's time or quantity limits. EHS will manage the waste from this point, ensuring it is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]
Part 4: Managing Spills and Decontamination
In the event of a spill, prioritize personal safety.
Small Spills (in a fume hood):
Alert others in the immediate area.
Wearing full PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.[4]
Carefully collect the contaminated absorbent and any broken glassware into your hazardous waste container.
Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), collecting all cleaning materials as hazardous waste.
Large Spills (or any spill outside a fume hood):
Evacuate the laboratory immediately.
Alert others and prevent entry.
Contact your institution's EHS or emergency response team for cleanup.
Decontamination of Labware: Glassware that has come into contact with the compound should be rinsed with a small amount of a suitable solvent (e.g., acetone, ethanol). This initial rinsate must be collected as hazardous waste. [16] Subsequent cleaning can then proceed as normal.
References
Pharmaffiliates. Ethanethioic Acid S-(4-Cyano-1-oxido-2-pyridinyl) Ester. Retrieved from [Link]
NextSDS. Ethanethioic acid, O-4-pyridinyl ester (9CI) — Chemical Substance Information. Retrieved from [Link]
Cole-Parmer. (2005, October 20). Material Safety Data Sheet - 3-Cyanopyridine, 98%. Retrieved from [Link]
International Labour Organization. (n.d.). International Chemical Safety Cards: THIOACETIC ACID. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste. Retrieved from [Link]
American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
Ohio University. Hazardous Materials Management Manual. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Mercaptopyridine, 99%. Retrieved from [Link]